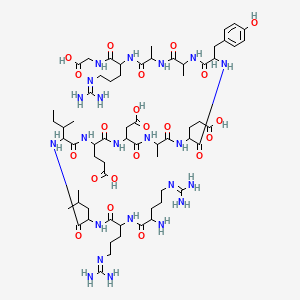

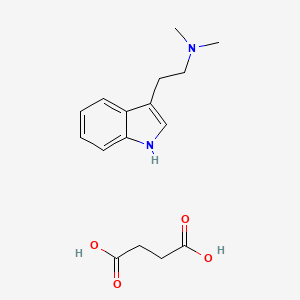

N,N-DMT (succinate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le phénolate de sodium, également connu sous le nom de phénoxyde de sodium, est un composé organique de formule NaOC₆H₅. C'est un solide cristallin blanc et la base conjuguée du phénol. Ce composé est largement utilisé comme précurseur de divers composés organiques, y compris les éthers aryliques .

Méthodes De Préparation

Le phénolate de sodium peut être synthétisé par plusieurs méthodes :

Réaction avec l'hydroxyde de sodium : La méthode la plus courante consiste à traiter le phénol avec de l'hydroxyde de sodium en solution aqueuse. Cette réaction produit du phénolate de sodium et de l'eau[ \text{C}6\text{H}_5\text{OH} + \text{NaOH} \rightarrow \text{C}_6\text{H}_5\text{ONa} + \text{H}_2\text{O} ]

Réaction avec le sodium métallique : Le phénolate de sodium anhydre peut être préparé en faisant réagir le phénol avec du sodium métallique[ \text{C}_6\text{H}_5\text{OH} + \text{Na} \rightarrow \text{C}_6\text{H}_5\text{ONa} + \frac{1}{2}\text{H}_2 ]

Fusion alcaline de l'acide benzènesulfonique : Cette méthode implique le déplacement des groupes sulfonates par l'hydroxyde[ \text{C}_6\text{H}_5\text{SO}_3\text{Na} + 2\text{NaOH} \rightarrow \text{C}_6\text{H}_5\text{OH} + \text{Na}_2\text{SO}_3 ] Cette voie était autrefois la principale méthode industrielle de production du phénol {_svg_2}

Analyse Des Réactions Chimiques

Le phénolate de sodium subit diverses réactions chimiques :

Réactions acido-basiques : C'est une base modérément forte et peut être reconvertie en phénol par acidification[ \text{C}6\text{H}_5\text{ONa} + \text{H}^+ \rightarrow \text{C}_6\text{H}_5\text{OH} ]

Acylation : Il réagit avec les chlorures d'acyle pour produire des esters phényliques[ \text{C}_6\text{H}_5\text{ONa} + \text{RC(O)Cl} \rightarrow \text{RCO}_2\text{C}_6\text{H}_5 + \text{NaCl} ]

Substitution aromatique électrophile : Le phénolate de sodium peut subir des réactions de substitution aromatique électrophile, telles que la réaction de Kolbe-Schmitt, où il réagit avec le dioxyde de carbone pour former l'acide salicylique {_svg_3}

Applications De Recherche Scientifique

Le phénolate de sodium a de nombreuses applications en recherche scientifique :

Chimie : Il est utilisé comme nucléophile en synthèse organique, en particulier dans la formation d'éthers et d'esters.

Médecine : Il est impliqué dans la production d'acide salicylique, un précurseur de l'aspirine.

Industrie : Le phénolate de sodium est utilisé dans la fabrication de colorants, de résines et de polymères.

Mécanisme d'action

Le phénolate de sodium agit comme un nucléophile puissant en raison de la présence de l'ion phénoxyde. L'atome d'oxygène dans l'ion phénoxyde a une densité électronique élevée, ce qui le rend très réactif vis-à-vis des électrophiles. Ce comportement nucléophile permet au phénolate de sodium de participer à diverses réactions de substitution et d'addition. L'ion phénoxyde peut également stabiliser les charges négatives par résonance, augmentant sa réactivité .

Mécanisme D'action

Phenolate sodium acts as a strong nucleophile due to the presence of the phenoxide ion. The oxygen atom in the phenoxide ion has a high electron density, making it highly reactive towards electrophiles. This nucleophilic behavior allows phenolate sodium to participate in various substitution and addition reactions. The phenoxide ion can also stabilize negative charges through resonance, enhancing its reactivity .

Comparaison Avec Des Composés Similaires

Le phénolate de sodium est similaire à d'autres phénolates, tels que le phénolate de potassium et le phénolate de lithium. Ces composés partagent des propriétés chimiques et des schémas de réactivité similaires. Le phénolate de sodium est le plus souvent utilisé en raison de sa disponibilité et de sa rentabilité. Comparés aux alcoolates, les phénolates sont des nucléophiles plus forts et présentent une plus grande réactivité vis-à-vis des électrophiles .

Composés similaires

- Phénolate de potassium (KOC₆H₅)

- Phénolate de lithium (LiOC₆H₅)

- Éthoxyde de sodium (NaOC₂H₅)

- Méthoxyde de sodium (NaOCH₃)

Le phénolate de sodium se distingue par son utilisation généralisée et sa polyvalence dans diverses réactions chimiques et applications industrielles.

Propriétés

Formule moléculaire |

C16H22N2O4 |

|---|---|

Poids moléculaire |

306.36 g/mol |

Nom IUPAC |

butanedioic acid;2-(1H-indol-3-yl)-N,N-dimethylethanamine |

InChI |

InChI=1S/C12H16N2.C4H6O4/c1-14(2)8-7-10-9-13-12-6-4-3-5-11(10)12;5-3(6)1-2-4(7)8/h3-6,9,13H,7-8H2,1-2H3;1-2H2,(H,5,6)(H,7,8) |

Clé InChI |

LFUBIKWLAFSOJN-UHFFFAOYSA-N |

SMILES canonique |

CN(C)CCC1=CNC2=CC=CC=C21.C(CC(=O)O)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

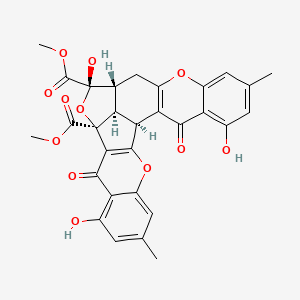

![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10823436.png)

![3-[1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboperoxoic acid;3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B10823441.png)

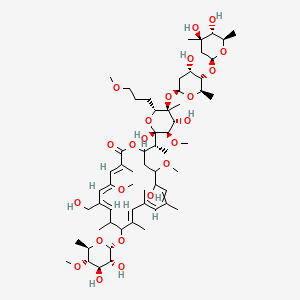

![(3E,5Z,7E,11E,13E,15Z)-20-[(1S)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-5,18-dimethoxy-3,7,9,11,13,15-hexamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B10823516.png)